Ethyl 3-methyl-5-[(1-phenylethyl)amino]-1,2-thiazole-4-carboxylate
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Overview
Description
ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE is a synthetic organic compound belonging to the class of isothiazoles. This compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a phenylethylamino substituent on the isothiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the isothiazole ring, followed by the introduction of the ethyl ester and phenylethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE include:
- ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-THIAZOLECARBOXYLATE
- ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-OXAZOLECARBOXYLATE
Uniqueness
What sets ETHYL 3-METHYL-5-[(1-PHENYLETHYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE apart from similar compounds is its unique isothiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 3-methyl-5-(1-phenylethylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-15(18)13-11(3)17-20-14(13)16-10(2)12-8-6-5-7-9-12/h5-10,16H,4H2,1-3H3 |
InChI Key |
QVVHYDSYBJKVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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